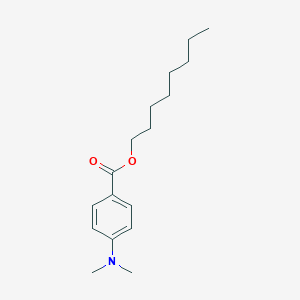

octyldimethyl p-aminobenzoic acid

Description

Significance of Octyldimethyl p-Aminobenzoic Acid as an Emerging Environmental Contaminant

OD-PABA is classified as a compound of emerging concern due to its detection in various environmental compartments and the potential for adverse effects. researchgate.netnih.gov The continuous introduction of OD-PABA into the environment occurs through wastewater effluent and direct release into aquatic systems during recreational activities. union.edu One of the primary concerns is its transformation into other products when exposed to oxidizing or chlorinating agents and UV radiation. researchgate.netnih.gov

Studies have shown that OD-PABA is unstable in the presence of UV light, breaking down into other compounds. researchgate.net When it reacts with sodium hypochlorite (B82951), a common disinfectant, it can form chlorinated organic derivatives. researchgate.net These transformation products can be more persistent and toxic than the original OD-PABA molecule. researchgate.netnih.gov For instance, some chloro-organic byproducts are lipophilic, meaning they can accumulate in the fatty tissues of organisms, and they exhibit significant environmental persistence. researchgate.netnih.gov The ecotoxicological impact of these degradation products is a key area of research, with studies indicating that oxidation products may have a lesser environmental impact due to higher water solubility and lower bioconcentration factors. researchgate.netnih.gov

The environmental risk of OD-PABA and its byproducts is actively being assessed. The risk coefficient (RQ) has been used to evaluate this, with some research indicating a low risk for OD-PABA itself but a more significant risk for other UV filters found alongside it. researchgate.net The table below summarizes key environmental properties and findings related to OD-PABA.

| Property/Finding | Result/Observation |

| Transformation | Undergoes transformation with oxidizing/chlorinating agents and UV radiation. researchgate.netnih.gov |

| UV Degradation | Unstable in the presence of UV radiation, leading to demethylation and decomposition. researchgate.net |

| Chlorination | Forms chloro-organic derivatives in the presence of sodium hypochlorite. researchgate.net |

| Toxicity of Byproducts | Chloro-organic products can be lipophilic, persistent, and toxic. researchgate.netnih.gov |

| Environmental Risk | Risk assessment is ongoing, with a focus on both the parent compound and its transformation products. researchgate.net |

Rationale for Comprehensive Academic Research on this compound

The limited availability of experimental data on the environmental fate and toxicity of OD-PABA and its transformation products necessitates comprehensive academic research. researchgate.netnih.gov A significant knowledge gap exists regarding the specific structures and biological activities of its various degradation products. union.edu

One of the driving forces for this research is the regulatory status of OD-PABA. For instance, the U.S. Food and Drug Administration (FDA) has denied Generally Recognized as Safe and Effective (GRASE) status for OD-PABA in sunscreens due to a lack of sufficient data to prove its safety and effectiveness. union.edu This regulatory action underscores the need for more robust scientific evidence.

Current research efforts are focused on several key areas:

Photodegradation Kinetics: Investigating the rate at which OD-PABA and its photoproducts break down under sunlight. Research has shown that while most photoproducts degrade with prolonged exposure, at least one remains stable after 24 hours. union.edu

Structural Elucidation: Identifying the precise chemical structures of the various photoproducts. Uncovering these structures is crucial for understanding their potential functions and toxicities. union.edu

Cytotoxicity Assessment: Evaluating the toxicity of OD-PABA and its photoproducts at the cellular level. Studies using human mesenchymal stromal cells have found that the mixture of photoproducts (photolysate) exhibits significantly higher cytotoxicity than the parent OD-PABA compound. union.edu

Genotoxicity Potential: Investigating whether sub-cytotoxic concentrations of OD-PABA and its byproducts can cause genetic mutations, which could provide insight into potential long-term health effects. union.edu

The table below outlines the primary research areas and their objectives.

| Research Area | Objective |

| Photodegradation Kinetics | To determine the stability and degradation rates of OD-PABA and its photoproducts. union.edu |

| Structural Elucidation | To identify the chemical structures of the degradation byproducts. union.edu |

| Cytotoxicity Assessment | To evaluate the cellular toxicity of the parent compound and its transformation products. union.edu |

| Genotoxicity Potential | To investigate the potential for genetic mutations at low concentrations. union.edu |

Structure

3D Structure

Properties

IUPAC Name |

octyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-4-5-6-7-8-9-14-20-17(19)15-10-12-16(13-11-15)18(2)3/h10-13H,4-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGMLECKUBJRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207549 | |

| Record name | Octyl dimethyl 4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58817-05-3 | |

| Record name | Octyl p-dimethylaminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58817-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl dimethyl 4-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058817053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl dimethyl 4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTYL DIMETHYL P-AMINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X64HWP88S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photochemical Transformation and Degradation Pathways of Octyldimethyl P Aminobenzoic Acid

Direct Photolysis Mechanisms of Octyldimethyl p-Aminobenzoic Acid

Direct photolysis, the process by which a molecule absorbs light and is subsequently transformed, is a primary degradation pathway for OD-PABA. This process involves several key mechanisms, including the cleavage of alkyl groups and the eventual decomposition to simpler compounds.

Elucidation of Photodealkylation Pathways

Research has shown that the irradiation of aqueous solutions of OD-PABA leads to the formation of several transformation products. nih.gov A principal mechanism in this transformation is dealkylation, where the alkyl groups attached to the nitrogen atom are cleaved from the parent molecule. nih.gov This process contributes to the breakdown of the original compound into various byproducts. Studies have identified that upon exposure to sunlight, OD-PABA degrades and forms four main photoproducts. union.edu While most of these initial products also degrade with continued light exposure, one has been observed to remain stable after 24 hours. union.edu

Mechanistic Studies on Demethylation and Decomposition to p-Aminobenzoic Acid

A significant pathway in the phototransformation of OD-PABA is its demethylation and subsequent decomposition to p-aminobenzoic acid (PABA). This occurs alongside other reactions such as hydroxylation. nih.gov The process involves the loss of methyl groups from the dimethylamino moiety of the molecule. This breakdown pathway is crucial in understanding the complete environmental fate of OD-PABA.

Quantum Yield Determination and pH Dependence in Photoreactions

The efficiency of a photochemical reaction is quantified by its quantum yield, which is the number of molecules undergoing a specific reaction for each photon absorbed. For related compounds like p-aminobenzoic acid (PABA), the quantum yields of photoproduct formation are highly dependent on the pH of the solution. nih.gov For instance, the quantum yields for the formation of certain photoproducts of PABA are less than 10⁻⁴ at a pH of 7, but increase to over 10⁻³ at a pH of 11. nih.gov This suggests that the deprotonated form of the PABA radical cation may be a key intermediate in these reactions. nih.gov The photophysical properties of para-aminobenzoic acids are influenced by pH, which can affect the potential for an intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

Indirect Photodegradation of this compound

Indirect photodegradation occurs when other substances in the environment, known as photosensitizers, absorb light and then transfer that energy to the compound of interest, causing it to degrade. Dissolved organic matter (DOM) plays a significant role in this process.

The Role of Dissolved Organic Matter in Modulating Phototransformation Kinetics

Dissolved organic matter (DOM), a complex mixture of organic compounds found in natural waters, can significantly influence the phototransformation kinetics of OD-PABA. nih.govresearchgate.net The presence of humic acids, a major component of DOM, has been shown to retard the photolysis reaction. nih.gov This is primarily due to a light-screening effect, where the DOM competitively absorbs the light that would otherwise be available to degrade the OD-PABA. researchgate.netnih.gov The rate of phototransformation follows a pseudo-first-order reaction, with degradation rates being fastest in distilled water, followed by swimming pool water, and then seawater, largely due to the varying levels of DOM. nih.gov

| Water Type | Effect on OD-PABA Photolysis Rate | Primary Reason |

| Distilled Water | Fastest | Absence of light-screening substances |

| Swimming Pool Water | Intermediate | Presence of some dissolved substances |

| Seawater | Slowest | Higher concentration of dissolved organic matter |

Investigation of Photo-induced Oxidation Pathways and Radical Intermediates

The photodegradation of compounds like OD-PABA can be enhanced by reactive oxygen species (ROS) generated by photosensitizers such as DOM. researchgate.net These reactive species include hydroxyl radicals, peroxyl radicals, superoxide (B77818), and singlet oxygen. researchgate.net When DOM is exposed to sunlight, it can form excited triplet states (³DOM*), singlet oxygen (¹O₂), and hydroxyl radicals (•OH), which can then react with and degrade environmental contaminants. digitellinc.com For the related compound PABA, studies have shown that while DOM can inhibit direct photolysis through light screening, it can also engage in complex interactions involving energy transfer and electron transfer. researchgate.netnih.gov However, for PABA, the role of DOM-induced singlet oxygen and hydroxyl radicals in its photolysis has been determined to be insignificant. nih.gov Instead, the primary indirect photodegradation pathways for PABA involve di(tri)-polymerization of intermediates and, to a lesser extent, the oxidation of the amino group. nih.gov

Reactive Oxygen Species Generation in Aqueous Photolysis

The photolysis of organic compounds in aqueous solutions can lead to the generation of reactive oxygen species (ROS). When irradiated, particularly in aerated solutions, p-aminobenzoic acid (PABA), a related compound, undergoes photo-induced oxidation, which suggests the involvement of oxygen. nih.gov The process for similar quinone compounds involves the interaction of solvent water with the photo-excited molecule, which produces radicals capable of reducing dioxygen. nih.gov This interaction is a primary source of ROS, such as superoxide and hydrogen peroxide, in the system. nih.gov Theoretical studies on PABA indicate that its interaction with light can lead to charge-separated states, which have been associated with photodamaging radical reactions. chemrxiv.org While direct studies detailing the specific types and quantities of ROS generated from ODPABA photolysis are limited, the photochemical behavior of analogous aromatic amines suggests that its degradation in sunlit waters likely contributes to the pool of ROS.

Chemical Degradation of this compound Under Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like ODPABA. nih.govresearchgate.net These processes typically involve the generation of highly reactive hydroxyl radicals (·OH). nih.govmdpi.com

The degradation of ODPABA during chlorination, a common water disinfection method, follows pseudo-first-order and second-order kinetics. nih.gov In the presence of sodium hypochlorite (B82951) (NaOCl), ODPABA undergoes transformation to form chloro-organic derivatives. researchgate.net The use of NaOCl, particularly when combined with UV radiation, has been noted as an effective method for ODPABA degradation, leading to the formation of halogenated organic products. researchgate.net

Table 1: Transformation Kinetics of ODPABA in Chlorinated Systems

| Kinetic Model | Observation | Source |

|---|---|---|

| Pseudo-first-order | The reaction of ODPABA with chlorine follows this model. | nih.gov |

AOPs that combine UV radiation with oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃) can effectively degrade a wide variety of pharmaceutical and personal care products. nih.gov The combination of UV and H₂O₂ or O₃ generates hydroxyl radicals, which accelerates the degradation of compounds compared to UV radiation alone. nih.gov For ODPABA, degradation occurs under the influence of oxidizing agents like hydrogen peroxide or ozone with UV radiation. researchgate.net Studies on similar compounds show that the H₂O₂/UV process is effective, with the degradation rate increasing with the H₂O₂ concentration up to a certain point, beyond which scavenging effects can occur. mdpi.com While both ozonation and H₂O₂/UV processes are effective, the formation of intermediate products is a consideration, as the total organic carbon (TOC) may not decrease as rapidly as the parent compound. nih.gov

The chlorination of ODPABA leads to the formation of several halogenated transformation products. nih.gov As a result of these transformation reactions, chloroorganic products are formed which can be lipophilic and persist in the environment. nih.gov During the chlorination of ODPABA, four primary halogenated transformation products have been identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In addition to direct transformation products of the parent molecule, the process can also form regulated disinfection by-products (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs), although their total yields from ODPABA have been reported as low. nih.gov

Table 2: Halogenated Products Formed During ODPABA Chlorination

| Product Type | Specific Compounds Identified | Source |

|---|---|---|

| Halogenated ODPABA | Cl-ODPABA, Br-ODPABA, Cl-Br-ODPABA, Br₂-ODPABA | nih.gov |

The presence of bromide ions in water can significantly influence the chlorination process of ODPABA. nih.gov The addition of bromide has been shown to noticeably increase the degradation rate of ODPABA during chlorination. nih.gov This presence leads to the formation of brominated transformation products, including Br-ODPABA, Cl-Br-ODPABA, and Br₂-ODPABA. nih.gov The speciation of disinfection by-products is also affected, with a shift towards bromine-substituted THMs and HAAs at higher bromide concentrations. nih.gov The addition of bromide during the chlorination of dissolved organic matter has been shown to result in the formation of carbon-bromine (C-Br) bonds in the resulting products. nih.gov

Identification and Structural Characterization of this compound Transformation Products

Several transformation products of ODPABA have been identified resulting from various degradation pathways. Under UV irradiation alone, ODPABA can undergo demethylation and decomposition to para-aminobenzoic acid. researchgate.net Research has also shown that exposure to sunlight can lead to the formation of four main photoproducts, one of which remains stable after 24 hours of exposure. union.edu

In chlorinated systems, the primary identified products are halogenated derivatives. These include mono- and di-halogenated species. nih.gov Mono-halogenated products were found to be stable over a 24-hour chlorination period, whereas di-halogenated products showed a constant increase in concentration. nih.gov

Table 3: Identified Transformation Products of ODPABA

| Degradation Process | Identified Products | Source |

|---|---|---|

| UV Irradiation | Demethylated and decomposed products (e.g., para-aminobenzoic acid) | researchgate.net |

| Sunlight Exposure | Four main photoproducts (structures not fully elucidated) | union.edu |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound (ODPABA) |

| Sodium Hypochlorite |

| Hydrogen Peroxide |

| Ozone |

| Bromide |

| Cl-ODPABA (Chloro-octyldimethyl-p-aminobenzoic acid) |

| Br-ODPABA (Bromo-octyldimethyl-p-aminobenzoic acid) |

| Cl-Br-ODPABA (Chloro-bromo-octyldimethyl-p-aminobenzoic acid) |

| Br₂-ODPABA (Dibromo-octyldimethyl-p-aminobenzoic acid) |

| Trihalomethanes (THMs) |

| Haloacetic acids (HAAs) |

| p-Aminobenzoic acid (PABA) |

| Superoxide |

Application of Advanced Chromatographic and Spectrometric Techniques for Product Elucidation

The identification and quantification of the phototransformation products of this compound (OD-PABA) rely on sophisticated analytical methodologies. The complexity of the environmental matrices in which these compounds are found necessitates the use of highly sensitive and selective techniques.

High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a primary tool for monitoring the degradation kinetics of OD-PABA and the formation of its photoproducts. This technique allows for the separation of the parent compound from its degradation products based on their polarity and provides UV-visible spectra that aid in preliminary identification. For more definitive structural elucidation, gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed. nih.gov This method is particularly effective for identifying volatile and semi-volatile photoproducts after appropriate sample preparation, such as solid-phase extraction (SPE), to isolate the analytes from the aqueous matrix. nih.gov

Advanced mass spectrometric techniques, including tandem mass spectrometry (MS/MS), are invaluable for confirming the structures of identified photoproducts. By inducing fragmentation of the molecular ions, MS/MS provides detailed structural information that helps in the unambiguous identification of the transformation products. These analytical approaches are essential for building a comprehensive picture of the degradation pathways of OD-PABA.

Structural Elucidation of Stable and Transient Photoproducts

Research has shown that the photochemical degradation of this compound (OD-PABA) in aqueous solutions when exposed to sunlight results in the formation of several photoproducts. union.edu The primary degradation pathways identified are dealkylation and hydroxylation. nih.gov

Upon irradiation, OD-PABA can undergo demethylation, losing one or both of the methyl groups from the amine moiety. nih.gov Another significant degradation pathway is the cleavage of the ester bond, leading to the formation of p-aminobenzoic acid (PABA) and octanol (B41247). nih.gov In chlorinated environments, such as swimming pools, the formation of chlorinated intermediates has also been observed. nih.gov

Studies have indicated the formation of four main photoproducts from OD-PABA upon exposure to sunlight. union.edu While the exact structures of all four products are a subject of ongoing research, the identified pathways suggest a mixture of dealkylated and hydroxylated derivatives. nih.govunion.edu One of these photoproducts has been observed to be stable even after 24 hours of continuous light exposure, highlighting its potential persistence in the environment. union.edu

The study of the photochemistry of the parent compound, p-aminobenzoic acid (PABA), provides further insight into potential transformation products. In aerated aqueous solutions, PABA has been shown to form hydroxylated derivatives such as 4-amino-3-hydroxybenzoic acid and 4-aminophenol .

Below is a table summarizing the known and potential photoproducts of OD-PABA based on current research findings.

| Parent Compound | Photoproduct | Degradation Pathway |

| This compound | p-Aminobenzoic acid | Ester hydrolysis |

| This compound | Monomethyl-p-aminobenzoic acid octyl ester | Demethylation |

| This compound | p-Aminobenzoic acid octyl ester | Demethylation |

| This compound | Hydroxylated derivatives | Hydroxylation |

| This compound | Chlorinated intermediates | Chlorination (in the presence of chlorine) |

Note: The table includes products identified through direct studies of OD-PABA and potential products based on the known photochemistry of related compounds.

Kinetic Profiles of Individual Photoproduct Degradation

While the kinetics of the parent compound's degradation have been established, detailed kinetic profiles for the degradation of each individual photoproduct are not extensively documented in the available scientific literature. union.edu Research has indicated that most of the photoproducts of OD-PABA also degrade upon prolonged exposure to sunlight. union.edu However, one of the four main photoproducts has been identified as being stable, suggesting a very slow degradation rate or a terminal point in its photochemical transformation pathway under the studied conditions. union.edu

The kinetic analysis of photoproducts can be complex due to their simultaneous formation and degradation. The presence of multiple products can also interfere with the analytical measurements, making it challenging to isolate the kinetic behavior of a single species. Further research is required to determine the specific degradation rate constants and half-lives of the individual stable and transient photoproducts of OD-PABA. This information is critical for accurately modeling the environmental fate and persistence of these transformation products.

Environmental Behavior and Ecotoxicological Assessment of Octyldimethyl P Aminobenzoic Acid and Its Transformation Products

Environmental Persistence and Transport Dynamics of Octyldimethyl p-Aminobenzoic Acid

The environmental persistence and movement of OD-PABA are influenced by various factors, including its degradation kinetics in different environmental compartments and its interaction with environmental matrices.

Kinetics of Environmental Persistence in Diverse Compartments (e.g., Aqueous, Soil, Atmospheric)

Limited experimental data exists regarding the environmental fate of OD-PABA. researchgate.netnih.gov However, studies have begun to determine its half-life in air, water, and soil. researchgate.netnih.gov In water, OD-PABA is unstable when exposed to UV radiation, undergoing demethylation and decomposition to p-aminobenzoic acid. researchgate.net When subjected to chlorinating agents, it can form chloro-organic derivatives. researchgate.netnih.gov

Research has shown that the transformation products of OD-PABA can exhibit significant environmental persistence. researchgate.netnih.gov Specifically, its chloroorganic derivatives are lipophilic, meaning they tend to dissolve in fats, oils, and lipids, and are characterized by substantial environmental persistence. researchgate.netnih.gov In contrast, the oxidation products of OD-PABA have a smaller environmental impact due to their higher water solubility and lower persistence. researchgate.netnih.gov

One study highlighted that Padimate O can undergo high levels of biodegradation (90%) in both aerobic and anaerobic marine sediment environments. nih.gov

Influence of Environmental Matrices on Degradation Rates

The environmental setting plays a crucial role in the degradation of OD-PABA. In freshwater sediments, a study observed highly linear sorption of Padimate O, indicating a strong interaction between the compound and the sediment. nih.gov This sorption behavior can influence its degradation rate and bioavailability in aquatic systems.

Assessment of Mobility Potential in Aquatic and Terrestrial Systems

The mobility of OD-PABA and its transformation products is a key factor in their potential to spread over considerable distances in the environment. researchgate.netnih.gov The chloroorganic transformation products, due to their properties, have the potential for long-range transport. researchgate.netnih.gov The soil-water partition coefficient is a critical parameter in determining this mobility. researchgate.netnih.gov

Bioconcentration and Bioavailability of this compound

The extent to which OD-PABA accumulates in living organisms and its availability for uptake are important aspects of its ecotoxicological profile.

Evaluation of Bioconcentration Factors in Aquatic Organisms

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. skb.se The bioconcentration factor (BCF) is a measure of this accumulation. researchgate.netnih.govskb.se Studies on OD-PABA have shown that its chloroorganic derivatives can bioconcentrate in organic matter. researchgate.netnih.gov

In a study involving crucian carp (B13450389) (Carassius auratus), the bioconcentration of OD-PABA was investigated in various tissues. nih.gov The presence of dissolved organic matter and feeding were found to significantly reduce the bioconcentration of OD-PABA. nih.gov

Modulatory Effects of Dissolved Organic Matter on Bioavailability

Dissolved organic matter (DOM) in aquatic environments can significantly affect the bioavailability of organic compounds like OD-PABA. nih.gov Research has demonstrated that the presence of DOM decreases the bioconcentration of OD-PABA in fish tissues, indicating a reduction in its bioavailability. nih.gov

In a study with crucian carp, the presence of DOM at different concentrations led to a notable decrease in the bioconcentration factors (BCFs) of OD-PABA in various tissues compared to treatments without DOM. nih.gov The BCFs decreased by 28.00–50.93% in muscle, 72.67–96.74% in gills, 37.84–87.72% in the liver, and 10.32–79.38% in the kidney. nih.gov This suggests that DOM can bind with OD-PABA, making it less available for uptake by aquatic organisms. nih.gov

Biodegradation Pathways and Kinetics of this compound

The biological breakdown of this compound is not as well-documented as other transformation pathways like photodegradation or chemical oxidation. researchgate.netnih.gov

Characterization of Degradation in Biological Treatment Systems (e.g., Activated Sludge)

There is very little experimental data specifically detailing the fate and degradation of this compound within biological wastewater treatment systems, such as those using activated sludge. researchgate.netnih.gov General studies on related emerging pollutants suggest that conventional wastewater treatment procedures that rely on methods like activated sludge are often not suitable for the complete removal of poorly biodegradable pharmaceuticals and similar compounds. researchgate.net This indicates a potential for this compound to persist through such treatment processes and be released into the aquatic environment.

Identification of Biodegradation Metabolites (e.g., Methyl-4-aminobenzoic acid)

Specific metabolites resulting from the biodegradation of this compound in the environment are not well-identified in current literature. However, transformation products from other processes have been characterized. Under the influence of UV radiation, this compound can undergo demethylation and decompose into para-aminobenzoic acid. researchgate.net In the presence of oxidizing agents like sodium hypochlorite (B82951), chlorinated organic derivatives are formed. researchgate.net

Studies on similar UV filter compounds provide potential insights. For example, the related compound 2-ethylhexyl 4-dimethylaminobenzoate (EDP) has been shown to degrade into 4-(N,N-dimethylamino) benzoic acid (DMP) and subsequently 4-methylaminobenzoic acid (MMP) in rabbit liver microsomes. researchgate.net While this occurs in a biological system, it does not represent environmental biodegradation. The transformation products of this compound are known to have different physicochemical properties and toxicities than the parent compound. researchgate.netnih.gov Oxidation products tend to have higher water solubility and lower bioconcentration factors, whereas chlorinated byproducts are more lipophilic and persistent. researchgate.netnih.gov

Comparative Biodegradation Rates in Marine, Bay, and Freshwater Environments

Currently, there is a lack of available scientific studies that compare the biodegradation rates of this compound across different aquatic environments such as marine, bay, and freshwater ecosystems. Research has aimed to determine its half-life in broader environmental compartments like water and soil, but specific comparative kinetics in varied aquatic systems have not been reported. researchgate.netnih.gov

Ecotoxicological Impact Assessment of this compound and its Transformation Products

The potential for adverse effects on aquatic life has been a focus of research, assessing the toxicity of both the parent compound and its various transformation products. researchgate.netnih.gov

In Vitro and In Vivo Toxicity to Aquatic Organisms (e.g., Microalgae, Crustaceans, Fish)

The ecotoxicity of this compound and its derivatives has been investigated using a battery of standardized bioassays. researchgate.netnih.gov These include tests on various trophic levels of aquatic organisms. Toxicity assessments have been performed using the Microtox® test, which utilizes the bioluminescent bacterium Vibrio fischeri. researchgate.netnih.gov

For crustaceans, standardized tests such as the Daphtoxkit F® (for Daphnia magna) and the Artoxkit M® have been employed to evaluate toxic effects. researchgate.netnih.gov The impact on fish has also been assessed, completing a toxicological profile across key aquatic indicator species. researchgate.netnih.gov Studies have shown that the transformation products of this compound can have a different environmental impact than the original compound, with chloroorganic products being particularly toxic, lipophilic, and persistent. researchgate.netnih.gov

Determination of Ecological Toxicity Endpoints (e.g., LC50, EC10)

To quantify the risk to aquatic ecosystems, specific ecological toxicity endpoints have been determined. The Lethal Concentration 50 (LC50), which represents the concentration lethal to 50% of the tested population, was calculated for fish and the crustacean Daphnia magna using the Ecosar (Ecological Structure-Activity Relationship) model. researchgate.netnih.gov

The Effective Concentration 10 (EC10), the concentration causing a 10% effect on a given endpoint, has also been established. Studies have reported notable toxicity to marine species, with EC10 values for this compound not being specified in the provided results. Further research is needed to determine the precise values.

Table of Ecotoxicity Data for this compound

| Species/Test Group | Endpoint | Value | Source |

| Fish | LC50 | Calculated via Ecosar module | researchgate.netnih.gov |

| Daphnia magna (Crustacean) | LC50 | Calculated via Ecosar module | researchgate.netnih.gov |

| Marine Species | EC10 | Not specified |

Comparative Ecotoxicity of Parent Compound Versus Transformation Products

Studies have shown that the nature of the transformation process dictates the toxicity of the resulting products. For instance, chlorination of ODPABA results in the formation of chloroorganic products. These derivatives are noted to be more lipophilic, persistent in the environment, and capable of bioconcentration in organic matter. researchgate.netnih.gov Consequently, these chlorinated TPs are considered more toxic and can be transported over considerable distances. researchgate.netnih.gov

In contrast, oxidation products of ODPABA generally exhibit a lesser environmental impact. researchgate.netnih.gov These compounds tend to have higher water solubility and a lower potential for bioconcentration, rendering them less toxic than the parent compound and the chlorinated TPs. researchgate.netnih.gov

Photodegradation, or the breakdown of the compound upon exposure to sunlight, also yields products with altered toxicity. union.eduunion.edu When exposed to simulated sunlight, ODPABA degrades into several photoproducts. union.edu The resulting mixture, or "whole photolysate," has demonstrated significantly higher cytotoxicity compared to the parent ODPABA compound at equivalent concentrations. union.edu For example, one study determined the half-maximal effective concentration (EC50) value for the whole photolysate to be 0.71 (± 0.02) mM, indicating greater toxicity than the parent ODPABA, which showed cytotoxic effects at a 1 mM concentration. union.edu This suggests that the process of photodegradation increases the toxic potential of the initial substance.

The ecotoxicity of ODPABA and its transformation products has been evaluated using various bioassays, including tests on marine microalgae (Isochrysis galbana), crustaceans (Daphnia magna), and fish. researchgate.net The cell division in I. galbana was identified as the most sensitive endpoint. researchgate.net These tests provide crucial data for comparing the relative toxicity of the parent compound and its various environmental derivatives.

Comparative Ecotoxicity of ODPABA and its Transformation Products

| Compound Type | Key Characteristics | Relative Toxicity | Supporting Evidence/Endpoints |

|---|---|---|---|

| Parent Compound (ODPABA) | UV filter chemical. | Baseline toxicity. | Cytotoxic effects observed at 1 mM in human mesenchymal stromal cells. union.edu EC10 values for marine species range from 26.5-127 µg/L. researchgate.net |

| Chlorination Products | Lipophilic, environmentally persistent, potential for bioconcentration. researchgate.netnih.gov | More toxic than parent compound. researchgate.netnih.gov | Formation of toxic chloroorganic derivatives. researchgate.net |

| Oxidation Products | Higher water solubility, lower bioconcentration factor. researchgate.netnih.gov | Less toxic than parent compound. researchgate.netnih.gov | Significantly smaller impact on the environment compared to chlorinated products. researchgate.net |

| Photodegradation Products (Photolysate) | Mixture of photoproducts formed under sunlight. union.edu | Significantly more cytotoxic than parent compound. union.edu | EC50 value of 0.71 (± 0.02) mM for whole photolysate. union.edu |

Molecular and Cellular Ecotoxicity Markers (e.g., Oxidative Stress Enzymes, Lipid Peroxidation)

Exposure to ODPABA and its derivatives can induce toxic effects at the molecular and cellular levels. Key indicators of this toxicity include the induction of oxidative stress and lipid peroxidation. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. nih.gov

When cells are exposed to contaminants like ODPABA, it can lead to an overproduction of ROS. nih.gov These highly reactive molecules can damage essential cellular components such as lipids, proteins, and DNA. nih.gov The damage to lipids, known as lipid peroxidation, involves the degradation of polyunsaturated fatty acids in cell membranes, which can disrupt membrane structure and function. nih.gov

Studies have indicated that ODPABA may influence biological processes in aquatic organisms by affecting the activity of key enzyme systems. researchgate.net For example, exposure to a related UV filter, 2-ethylhexyl 4-dimethylaminobenzoate (EHDAB), has been shown to significantly increase the activities of cytochrome P450 (CYP) 1A, CYP3A, and glutathione (B108866) S-transferase in fish liver. researchgate.net These enzymes are involved in the metabolism of foreign compounds and in cellular defense against oxidative stress. An alteration in their activity is a common biomarker for exposure to environmental contaminants.

Cytotoxicity assays provide further evidence of cellular damage. The neutral red assay, for example, is used to assess cell viability and has been employed to determine the cytotoxic effects of ODPABA and its photoproducts on human mesenchymal stromal cells. union.edu Furthermore, research on p-aminobenzoic acid (PABA), a related compound, has shown that its derivatives can generate ROS and exhibit cytotoxic effects, particularly against melanoma cells. nih.govnih.gov

Environmental Risk Quotient Calculation and Interpretation

The environmental risk posed by a chemical is often evaluated using a risk quotient (RQ). nih.govnih.gov The RQ is a straightforward metric used in screening-level assessments to characterize the potential risk by comparing the predicted or measured environmental concentration of a substance to a concentration at which no adverse effects are expected. nih.gov

The calculation is generally performed as follows:

RQ = MEC / PNEC or RQ = PEC / PNEC

Where:

MEC (Measured Environmental Concentration) is the concentration of the substance actually measured in the environment.

PEC (Predicted Environmental Concentration) is an estimated concentration based on models of usage and environmental fate. nih.gov

PNEC (Predicted No-Effect Concentration) is the concentration below which harmful effects on organisms are unlikely to occur.

The resulting dimensionless RQ value is then compared to a threshold or level of concern. A common interpretation framework suggests:

RQ < 0.1 : Low risk

Biological Interactions and Toxicological Mechanisms of Octyldimethyl P Aminobenzoic Acid and Its Metabolites

Cytotoxic Effects and Cellular Responses to Octyldimethyl p-Aminobenzoic Acid

Assessment of Cell Viability in Human Mesenchymal Stromal Cells (hMSCs) using Neutral Red Assay

Research into the cytotoxic effects of this compound (OD-PABA) has utilized human mesenchymal stromal cells (hMSCs) as a physiologically relevant cell line, owing to their prevalence in various tissues. In one study, the neutral red assay was employed to determine cell viability following exposure to OD-PABA. The findings from this research indicated that OD-PABA exhibited cytotoxic effects at a concentration of 1 mM. This assay relies on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Differential Cytotoxicity of this compound and its Photoproducts

The cytotoxic potential of this compound is altered upon exposure to sunlight, leading to the formation of photoproducts with different toxicological profiles. When the whole photolysate of OD-PABA was assessed, it demonstrated a significantly higher level of cytotoxicity compared to the parent compound at an equivalent concentration. The median effective concentration (EC50) value for the whole OD-PABA photolysate was determined to be 0.71 (± 0.02) mM in human mesenchymal stromal cells. This indicates that the degradation products of OD-PABA are more potent in inducing cell death than the original compound. Further research is ongoing to isolate and evaluate the cytotoxic effects of the individual photoproducts.

Table 1: Cytotoxicity of this compound and its Photolysate

| Compound/Mixture | Cell Line | Assay | Cytotoxic Concentration | EC50 Value |

| This compound (OD-PABA) | Human Mesenchymal Stromal Cells (hMSCs) | Neutral Red | 1 mM | Not Reported |

| Whole OD-PABA Photolysate | Human Mesenchymal Stromal Cells (hMSCs) | Neutral Red | Not Reported | 0.71 (± 0.02) mM |

Effects on Cell Growth and DNA Synthesis in Specific Human Cell Lines (e.g., Keratinocytes, Melanoma Cells)

Scientific literature from the conducted searches does not provide specific data on the effects of this compound on the cell growth and DNA synthesis in human keratinocytes and melanoma cells. While studies exist for the parent compound, p-aminobenzoic acid (PABA), and other derivatives, this information is outside the scope of this article.

Modulation of Cell Cycle Progression by this compound

There is no specific information available in the provided search results regarding the modulation of cell cycle progression by this compound in any human cell line.

Sub-cytotoxic Concentration Effects on Cellular Morphology and Behavior

Information regarding the effects of sub-cytotoxic concentrations of this compound on the cellular morphology and behavior of human cells is not available in the provided search results. It has been noted that this is an area for future investigation.

Genotoxicity and Mutagenicity Mechanisms Induced by this compound

Direct studies detailing the specific genotoxicity and mutagenicity mechanisms of this compound are limited in the available research. It has been suggested that investigations into the potential of OD-PABA and its photoproducts to cause genetic mutations are warranted and may be ongoing.

Studies on the closely related compound, ethylhexyl dimethyl PABA, have indicated that while it may not show mutagenicity in some standard tests, there is an increased mutagenicity following exposure to sunlight, suggesting that its photoproducts may contribute to sun-induced DNA damage. Research on p-aminobenzoic acid (PABA) has shown that it can inhibit the formation of certain N-nitroso compounds, which are known mutagens. However, it has also been shown to form photoadducts with DNA bases like thymine (B56734) upon UV irradiation, indicating a potential for photogenotoxicity. The direct relevance of these findings to the genotoxic and mutagenic mechanisms of this compound requires further specific investigation.

This compound, a common ingredient in sunscreens, has been the subject of research regarding its biological interactions and potential toxicological effects. This article delves into the genotoxic and endocrine-disrupting potential of this compound and its metabolites, based on available scientific studies.

Genotoxic Potential of this compound and its Photoproducts

The genotoxicity of a substance refers to its ability to damage the genetic information within a cell, causing mutations and potentially leading to cancer. The following sections explore various aspects of the genotoxic potential of this compound.

SOS/umu Test for Genotoxicity Induction

The SOS/umu test is a widely used short-term bacterial assay to screen for the genotoxic potential of chemical substances. The test utilizes a genetically engineered strain of Salmonella typhimurium to detect the induction of the SOS response, a cellular pathway that is activated in response to DNA damage. This response involves the activation of a set of genes, including the umuC gene, which is involved in DNA repair and mutagenesis. The induction of the umuC gene is linked to a reporter gene, typically lacZ, whose expression can be easily measured, providing an indication of the genotoxic potential of the test compound. nih.gov

While the SOS/umu test is a standard method for genotoxicity screening, a comprehensive search of publicly available scientific literature did not yield any studies that have specifically applied this test to this compound. Therefore, there is no direct data on its ability to induce the SOS response in this particular assay.

Investigation of Light-Modified this compound Induced DNA Damage and Mutagenicity

This compound is known to degrade upon exposure to sunlight, forming various photoproducts. union.edu Research has indicated that the whole photolysate of this compound exhibits significantly higher levels of cytotoxicity compared to the parent compound. union.edu Studies on the parent compound, para-aminobenzoic acid (PABA), have shown that upon UV irradiation, it can sensitize the killing of mammalian cells. nih.gov Furthermore, UV irradiation of PABA in the presence of DNA has been shown to cause DNA damage. nih.gov

Ongoing research is focused on isolating and assessing the individual photoproducts of this compound for their potential to cause genetic mutations. union.edu However, specific data on the DNA damage and mutagenicity directly induced by the light-modified forms of this compound are not yet available in published literature.

Formation of Photoproducts and their Potential to Cause Genetic Mutations

Upon exposure to sunlight, this compound degrades and has been found to form four main photoproducts. union.edu While most of these photoproducts also degrade with prolonged sun exposure, one has been observed to remain stable after twenty-four hours. union.edu The investigation into the cellular toxicities of these photoproducts is an active area of research. union.edu

Studies on the related compound, para-aminobenzoic acid (PABA), have demonstrated that UV irradiation can lead to the formation of photoadducts with thymine, a DNA base. nih.gov Theoretical studies on PABA also suggest that its interaction with DNA can lead to the formation of charge-separated states that have been associated with photodamaging radical reactions, potentially explaining the origin of photoadducts between the filter and DNA. chemrxiv.org While these findings for PABA provide a potential mechanism for photogenotoxicity, direct evidence of the potential of the specific photoproducts of this compound to cause genetic mutations is still under investigation and not yet publicly documented.

Induction of DNA Repair Systems in Living Cells

The ability of a chemical to induce DNA repair systems can be an indicator of its genotoxic activity. Research on para-aminobenzoic acid (PABA) has shown that it can intensify DNA polymerase I-dependent repair synthesis in toluene-treated Escherichia coli cells when used in conjunction with alkylating agents. nih.gov This suggests that PABA may enhance the repair of DNA damage caused by certain mutagens. nih.gov However, PABA by itself did not induce this repair synthesis. nih.gov

It is important to note that this research was conducted on the parent compound, PABA, and not on this compound. There is currently no direct scientific evidence available to indicate that this compound itself induces DNA repair systems in living cells.

Antimutagenic Effects in Prokaryotic Cells

In contrast to causing genetic damage, some compounds can exhibit antimutagenic effects, meaning they can counteract the mutagenic effects of other substances. Studies have shown that para-aminobenzoic acid (PABA) exhibits antimutagenic activity against the mutagenicity induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in the Ames assay using Salmonella typhimurium. nih.gov PABA has also been shown to reduce the mutagenicity of certain N-nitroso compounds. nih.gov

These findings, however, are specific to para-aminobenzoic acid. There is no available scientific literature that has investigated or demonstrated any antimutagenic effects of this compound in prokaryotic cells.

Endocrine Disrupting Potential and Receptor Binding Studies of this compound

Endocrine disrupting chemicals are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. One of the primary concerns is the potential for chemicals to mimic or block the action of natural hormones, such as estrogen.

Estrogenic Activity Assessment via Reporter Gene Bioassays (e.g., ERα agonism)

Reporter gene bioassays are a common in vitro method used to assess the potential of a chemical to act as an agonist or antagonist of hormone receptors, such as the estrogen receptor alpha (ERα). These assays typically use a cell line that has been genetically modified to contain a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element. If a test compound binds to and activates the ERα, it will trigger the expression of the reporter gene, which can be measured. nih.govrsc.org

An in silico study using a consensus model to predict estrogenic activity suggested that Padimate O (a common name for this compound) did not show activity in an in vitro ER binding assay. nih.gov In contrast, a study on aminobenzoic acid (a related compound) showed weak estrogenic activity in a yeast two-hybrid assay. nih.gov A comprehensive search of the scientific literature did not reveal any specific studies that have reported the results of an ERα agonism reporter gene bioassay for this compound. Therefore, direct data on its estrogenic activity from this specific type of assay is not publicly available.

Endocrine Disrupting Potential and Receptor Binding Studies of this compound

In Vivo Studies on Hormonal Activity in Aquatic Organisms (e.g., Vitellogenin Induction in Fish)

This compound is recognized as a potential endocrine disruptor, and its presence in the environment raises concerns about its impact on aquatic life. nih.govchemicalbook.com Endocrine-disrupting chemicals (EDCs) can interfere with the hormonal systems of organisms, leading to adverse effects on reproduction and development. nih.govcymitquimica.com

A key biomarker for exposure to estrogenic compounds in fish is the induction of vitellogenin (VTG), an egg yolk precursor protein. drugbank.com Under normal conditions, VTG is produced by female fish during egg maturation. However, the presence of estrogenic EDCs in the water can trigger VTG synthesis in male fish. researchgate.net This feminizing effect is a well-established indicator of endocrine disruption. drugbank.comnih.govsemanticscholar.org Studies have demonstrated that exposure to various pollutants, including other UV filters and synthetic estrogens like 17α-ethynylestradiol (EE2), can lead to significant VTG induction in male fish in a dose-responsive manner. researchgate.netresearchgate.net

While ODPABA is listed as a potential endocrine disruptor, specific in vivo studies detailing its capacity to induce vitellogenin in fish are not extensively documented in the available literature. One study investigated the environmental properties and general toxicity of ODPABA and its degradation products on aquatic organisms, including fish, but focused on parameters like LC50 (the concentration lethal to 50% of the test organisms) rather than specific endocrine biomarkers like VTG induction. The potential for ODPABA to exert hormonal activity in aquatic ecosystems remains an area requiring further targeted research to fully assess its environmental risk.

Gene Expression Profiling of Endocrine-Related Receptors (e.g., EcR, usp, ERR)

The endocrine system relies on a complex network of nuclear receptors that regulate gene expression in response to hormonal signals. Key receptors in invertebrates, such as insects, include the ecdysone (B1671078) receptor (EcR), its heterodimeric partner ultraspiracle protein (usp), and estrogen-related receptors (ERR). These receptors are crucial for processes like molting and metamorphosis, which are governed by the steroid hormone ecdysone.

The ecdysone receptor, a heterodimer of EcR and Usp, can activate or repress gene transcription depending on the presence or absence of ecdysone. The interplay between these receptors is critical for normal development. For example, in Drosophila, a switch from gene activation by EcR/Usp to repression by another nuclear receptor, E75A, is a key part of the larval-to-pupal transition.

Currently, there is a lack of specific research data on the effects of this compound on the gene expression profiles of EcR, usp, or ERR. Such studies would be necessary to determine if ODPABA has the potential to interfere with these specific invertebrate endocrine pathways, which could have implications for non-target organisms in the environment.

Metabolism of this compound in Biological Systems

The metabolism of this compound (ODPABA), an ester formed from 2-ethylhexanol and dimethylaminobenzoic acid, involves several potential biochemical transformations. wikipedia.org Understanding these pathways is crucial for evaluating its biological activity and persistence.

In Vivo and In Vitro Metabolite Identification (e.g., 4-(N,N-dimethylamino) benzoic acid, 4-methylaminobenzoic acid)

The metabolism of ODPABA is expected to proceed through pathways common for ester-containing compounds and N,N-dialkylated amines. The primary metabolic pathways likely include:

Ester Hydrolysis: The ester bond in ODPABA is susceptible to hydrolysis, which would cleave the molecule into its constituent parts: 2-ethylhexanol and 4-(N,N-dimethylamino) benzoic acid. This type of reaction is common for xenobiotics containing ester groups.

N-Dealkylation: The N,N-dimethylamino group can undergo oxidative N-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP450) enzymes. This process occurs stepwise. The first demethylation would produce 4-(N-methylamino)benzoic acid (attached to the 2-ethylhexyl ester). A second demethylation step could then lead to 4-aminobenzoic acid (PABA), also still attached to the ester. Subsequent hydrolysis of the ester bond of these metabolites would yield their corresponding free acids.

Therefore, the anticipated metabolites of ODPABA include 4-(N,N-dimethylamino) benzoic acid and 4-methylaminobenzoic acid , alongside 2-ethylhexanol and p-aminobenzoic acid (PABA). cymitquimica.com Studies on the related compound p-aminobenzoic acid confirm its metabolism through conjugation reactions. cymitquimica.com

Table 1: Potential Metabolites of this compound

Stereoselective Metabolism of Enantiomers

Many chiral drugs, which exist as pairs of non-superimposable mirror images called enantiomers, exhibit stereoselective metabolism. This means that metabolizing enzymes often show a preference for one enantiomer over the other, leading to different rates and pathways of metabolism for each. This stereoselectivity arises because enzymes themselves are chiral macromolecules, resulting in distinct interactions with each enantiomer.

This compound contains a chiral center in its 2-ethylhexyl group, meaning it exists as a pair of enantiomers. However, there is currently no specific data available in the scientific literature regarding the stereoselective metabolism of ODPABA's enantiomers. General principles of drug metabolism suggest that such stereoselectivity is possible and could lead to differences in the pharmacokinetic and metabolic profiles of the individual enantiomers. For example, in other chiral compounds, one enantiomer may be cleared from the body more rapidly than the other due to preferential metabolism by enzymes like CYP3A4. Further research would be needed to determine if the metabolism of ODPABA is indeed stereoselective.

Metabolic Degradation Pathways (e.g., in plasma and liver microsomes)

The degradation of ODPABA in biological systems is expected to occur primarily in the liver, a major site of drug metabolism. In vitro studies using liver microsomes are a standard method to investigate the metabolic stability and pathways of xenobiotics. These preparations contain a high concentration of phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for oxidative reactions like N-dealkylation.

For ODPABA, the primary degradation pathways in liver microsomes would likely involve the aforementioned N-dealkylation of the dimethylamino group and hydrolysis of the ester linkage. Studies on other sunscreen agents have shown that compounds with ester groups are readily hydrolyzed by enzymes in liver microsomes.

Interestingly, one study noted that while a different compound was stable in plasma, it disappeared rapidly when incubated in whole blood, indicating that metabolism was occurring extensively in red blood cells. While this was not a study on ODPABA, it highlights that metabolic degradation is not exclusively confined to the liver and can occur in other tissues and blood components. The specific metabolic fate of ODPABA in plasma and liver microsomes requires direct experimental investigation to confirm these predicted pathways.

Table 2: List of Chemical Compounds

"}

Advanced Analytical and Computational Methodologies in Octyldimethyl P Aminobenzoic Acid Research

Chromatographic and Spectroscopic Characterization Techniques for Octyldimethyl p-Aminobenzoic Acid and its Derivatives

The characterization of this compound and its related compounds is primarily achieved through a combination of powerful separation and detection techniques. These methods allow for the quantification of the parent compound, the identification of reaction products, and the elucidation of their chemical structures.

High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD) for Kinetic Monitoring

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Diode Array Detector (DAD) is an indispensable tool for monitoring the kinetics of reactions involving this compound. nih.govmdpi.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). nih.gov The DAD then measures the absorbance of the eluting components across a wide range of UV-visible wavelengths simultaneously. nih.govmdpi.com

This technique is particularly well-suited for kinetic studies because it allows for the continuous monitoring of the concentration of the parent compound while simultaneously detecting the emergence of new peaks corresponding to degradation products or derivatives. By plotting the concentration of this compound as a function of time, researchers can determine reaction rates and orders. The DAD provides spectral information for each peak, which aids in the initial identification of products and can help distinguish between isomers. mdpi.com The specificity is high, as UV spectra are unique to substance structures. mdpi.com

Table 1: HPLC-DAD Parameters for Kinetic Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Gradient elution with Methanol/Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or phosphoric acid) | To achieve optimal separation of compounds with varying polarities. researchgate.netrsc.org |

| Flow Rate | 1.0 mL/min | To ensure reproducible retention times. researchgate.net |

| Detection | UV-Diode Array Detector | Acquires full UV spectra for peak identification and quantification. |

| Wavelength | Set to the λmax of this compound (and monitored across a range, e.g., 190-400 nm) | For maximum sensitivity in quantification and detection of products with different chromophores. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds, making it suitable for the analysis of this compound and many of its derivatives. chemicalbook.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). nih.gov

GC-MS is highly effective for identifying reaction products. The fragmentation pattern of a compound, known as its mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries like the NIST Mass Spectrometry Data Center for positive identification. chemicalbook.com For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by focusing on specific fragment ions characteristic of the target analyte. chemicalbook.com Derivatization, such as converting amino acids to their tert-butyldimethylsilyl (tBDMS) derivatives, can be employed to increase the volatility of certain products for GC-MS analysis. nih.gov

Table 2: GC-MS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₇NO₂ | PubChem vaia.com |

| Molecular Weight | 277.4 g/mol | PubChem vaia.com |

| Kovats Retention Index (non-polar) | 2266 | PubChem vaia.com |

| Key Mass Fragments (m/z) | 277 (M+), 165, 148 | PubChem vaia.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Product Speciation

For the analysis of trace-level concentrations of this compound and its degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. cymitquimica.com This technique couples the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. ufms.br After separation in the LC column, molecules are ionized (commonly via electrospray ionization, ESI) and enter the first mass spectrometer (MS1), which selects a specific parent ion (e.g., the molecular ion of a suspected product). This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass spectrometer (MS2). researchgate.net

This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for quantification, as it requires a compound to meet two criteria: the correct parent ion mass and the production of a specific fragment ion. ufms.br This makes LC-MS/MS ideal for detecting and quantifying minute amounts of transformation products in complex matrices. cymitquimica.comraco.cat It is particularly valuable for speciation, which is the identification and quantification of the different chemical forms of a substance that may coexist in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound and its photoproducts. rsc.org NMR provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, reveal the types and numbers of different proton and carbon environments in the molecule.

For more complex structures, two-dimensional (2D) NMR experiments are employed. Techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, which is crucial for piecing together the complete molecular structure. For determining the relative spatial locations of protons, NOESY (Nuclear Overhauser Effect Spectroscopy) is used. rsc.org This comprehensive information makes NMR the gold standard for unambiguously identifying the structure of novel transformation products. rsc.org

Electron Impact Mass Spectrometry for Photoproduct Identification

Electron Impact (EI) is a hard ionization technique commonly used in GC-MS that results in extensive and reproducible fragmentation of molecules. cymitquimica.com The resulting mass spectrum is a characteristic fingerprint that is highly useful for identifying unknown compounds by comparing them to established spectral libraries. researchgate.net

When analyzing the photoproducts of this compound, EI-MS can reveal key structural information. The fragmentation patterns are influenced by the functional groups present. For instance, the fragmentation of the parent molecule would likely involve characteristic losses related to the octyl ester and the dimethylamino group. The molecular ion peak (M+) at m/z 277 confirms the molecular weight. vaia.com Fragmentation pathways can include cleavage of the ester bond, loss of alkyl fragments from the octyl chain, and reactions involving the aromatic ring and the amino group. researchgate.netuou.ac.in By analyzing the mass spectra of photoproducts and comparing them to the spectrum of the parent compound, researchers can deduce structural modifications, such as the loss of a methyl group, oxidation of the amino group, or changes to the alkyl chain.

Quantum Chemical and Molecular Modeling Approaches

In addition to experimental techniques, computational methods provide profound theoretical insights into the properties and reactivity of this compound. Quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. These calculations can predict various properties, including the geometry, vibrational frequencies (correlating with IR spectra), and electronic absorption spectra (correlating with UV-Vis spectra).

Molecular modeling can be used to study the behavior of this compound in different environments. For example, simulations can predict how the molecule interacts with solvents or other molecules, such as its inclusion in cyclodextrin (B1172386) complexes to modify its properties. raco.cat Computational approaches like the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's reactivity and potential for charge transfer, which is crucial for understanding its photochemical behavior. raco.cat These theoretical studies complement experimental findings, providing a molecular-level understanding that can guide the design of new experiments and the interpretation of complex results. researchgate.netrsc.org

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and thermochemistry of molecules. researchgate.net DFT methods, such as B3LYP, are employed to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. researchgate.netrsc.org

Computational Studies of Reaction Energy Profiles and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction pathways by calculating the energy of reactants, products, and intermediate transition states. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.

Frontier Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In molecules like ODPABA, the electron-rich aromatic ring and the dimethylamino group would contribute significantly to the HOMO, while the electron-withdrawing ester group would influence the LUMO. DFT calculations can precisely determine the energies and spatial distributions of these orbitals for ODPABA. This information helps predict how ODPABA will interact with other species, such as biological receptors or reactive oxygen species.

| Term | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons. A high-energy HOMO indicates a better electron donor (nucleophile). libretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Represents the ability to accept electrons. A low-energy LUMO indicates a better electron acceptor (electrophile). libretexts.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and the LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A small gap suggests high reactivity, while a large gap suggests high stability. rsc.org |

Global Reactivity Indices Calculation (electronegativity, hardness, electrophilicity)

Global reactivity descriptors are theoretical indices derived from the energies of the frontier orbitals (HOMO and LUMO) that quantify different aspects of a molecule's reactivity. nih.govdergipark.org.tr These descriptors provide a quantitative basis for comparing the chemical behavior of different molecules.

Electronegativity (χ): Measures a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electrophilicity Index (ω): Quantifies the energy stabilization a molecule experiences when it accepts electrons from the environment, essentially measuring its power as an electrophile. nih.gov

These parameters are calculated using the energies of the HOMO and LUMO. nih.govdergipark.org.tr For ODPABA, calculating these indices would allow for a quantitative assessment of its stability and reactivity profile, enabling comparisons with other sunscreen agents or related pharmaceutical compounds. For example, studies on cocrystals of 3-aminobenzoic acid have shown that changes in these reactivity parameters upon crystal formation correlate with altered chemical reactivity. rsc.org

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the tendency to attract electrons. dergipark.org.tr |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change in electron cloud. Hard molecules are less reactive. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. dergipark.org.tr |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for Derivatives and Analogs

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological or chemical activity. For derivatives of p-aminobenzoic acid, SAR studies have been crucial in developing compounds with desired properties, such as local anesthetics and antimicrobial agents. nih.govpharmacy180.commdpi.com

The general structure of these derivatives, including ODPABA, can be broken down into three key parts: a lipophilic aryl group, an intermediate chain (like an ester or amide), and a hydrophilic amino group. pharmacy180.com

Aryl Group: The aromatic ring is essential. Substituents on this ring that donate electrons, such as the amino or alkylamino group in the para position, generally enhance activity in related local anesthetics by increasing electron density. pharmacy180.comyoutube.com

Intermediate Chain: The nature of the link between the aromatic ring and the rest of the molecule is critical. Amides are generally more resistant to metabolic hydrolysis than esters, leading to a longer duration of action. pharmacy180.com The ester linkage in ODPABA makes it susceptible to hydrolysis by esterase enzymes.

SAR studies for ODPABA analogs would involve synthesizing derivatives with modifications to these three regions—for example, changing the length of the alkyl ester chain, altering the substitution on the amino group, or adding substituents to the aromatic ring. By systematically altering the structure and measuring the resulting activity (e.g., UV absorbance, receptor binding), researchers can build a predictive model to design more effective or stable compounds. mdpi.com

| Structural Component | Modification | General Impact on Activity (in related anesthetics) |

|---|---|---|

| Aryl Group | Electron-donating groups (e.g., -NH₂, -NR₂) at ortho/para positions | Increases electron density and can enhance activity. pharmacy180.com |

| Electron-withdrawing groups | Decreases electron density; can make the ester more susceptible to hydrolysis. pharmacy180.com | |

| Intermediate Chain | Ester Linkage (-COO-) | Prone to metabolic hydrolysis, often leading to a shorter duration of action. pharmacy180.com |

| Amide Linkage (-CONH-) | More resistant to hydrolysis, leading to a longer duration of action. pharmacy180.com | |

| Amino Group | Tertiary Amines (-NR₂) | Often results in potent and useful agents. youtube.com |

| Secondary (-NHR) or Primary (-NH₂) Amines | May be less active or more irritating. pharmacy180.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products